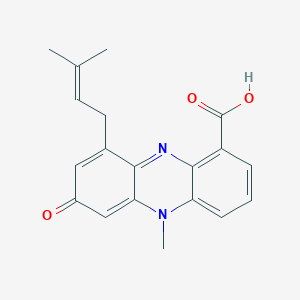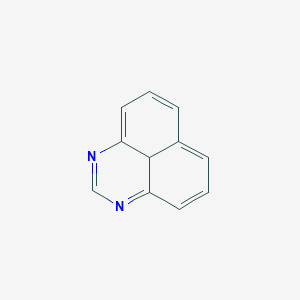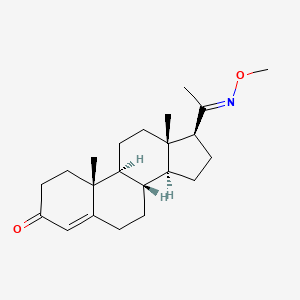![molecular formula C25H16Cl4N2O3 B1245485 N-(2,6-dichlorobenzoyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alanine](/img/structure/B1245485.png)
N-(2,6-dichlorobenzoyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alanine
Descripción general
Descripción
N-(2,6-dichlorobenzoyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alanine is an alanine derivative that is alanine substituted by a 2,6-dichlorobenzoyl group at the N and a 2-(2,6-dichlorophenyl)-6-quinolyl group at position 3. It is a member of quinolines, a dichlorobenzene and a N-acyl-amino acid. It contains a 2,6-dichlorobenzoyl group.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Synthesis of N-quinolyl-β-alanines : N-quinolyl-β-alanines, including those with dichlorophenyl substituents, have been synthesized using reactions of aminoquinolines and unsaturated acids. The biological activity of these compounds has been explored, focusing on their potential interactions and effects (Beresnevičius, Viliunas, & Kantminienė, 2000).
Pharmaceutical Synthesis Applications
- Deoxyribooligonucleotide Synthesis : Dichlorophenyl derivatives have been employed in synthesizing mononucleotide units for deoxyribooligonucleotide synthesis using the phosphotriester approach. Their role as protecting groups for terminal phosphodiester functions has been highlighted (Tsuchiya, Ueda, Kobayashi, & Takaku, 1985).
Chemical Reaction Studies
- Strecker Degradation of Alanine : The reaction of alanine with glyoxal, which may include dichlorophenyl derivatives, was studied to understand the kinetics and mechanisms of amino acid degradation under varying conditions (Chuyen, Kurata, & Fujimaki, 1972).
Synthesis of Peptide Derivatives
- Solid-Phase Synthesis of Dipeptides : The synthesis of dipeptides containing quinoxaline and alanine analogs, which may include dichlorophenyl derivatives, has been explored. This research focuses on the formation of quinoxaline heterocycles through specific chemical reactions (Staszewska, Stefanowicz, & Szewczuk, 2005).
Catalysis in Organic Synthesis
- Palladium-Catalyzed Olefination : Research involving palladium-catalyzed N-quinolyl carboxamide-directed olefination includes the use of unactivated C(sp3)-H bonds and dichlorophenyl derivatives. This method provides access to various β-vinyl α-amino acid products (Wang, Lu, Zhang, He, Nack, & Chen, 2014; Wang, Nack, He, Zhang, & Chen, 2014).
DNA Interaction Studies
- DNA Oxidative Cleavage : Certain peptide derivatives of alanine, potentially including dichlorophenyl compounds, have been studied for their ability to bind transition metal ions and induce DNA damage. This research has implications for understanding the molecular mechanisms of DNA interactions and damage (Szczepanik et al., 2010).
Structural and Chemical Properties Analysis
- Spectroscopy in Biomolecular Studies : Vibrational spectroscopy has been used to study the structure and binding of various biomolecules, including amino acids like alanine and compounds like dichlobenil and 2,6-dochlorobenzamide. This approach provides insights into the molecular structure and interactions of these compounds (Jalkanen et al., 2006).
Antimicrobial Activity Research
- Antimicrobial Evaluation of Quinazolinones : Dichlorophenyl derivatives have been synthesized and evaluated for their antimicrobial properties, offering insights into the potential use of these compounds in medical applications (Patel & Patel, 2007).
Propiedades
Nombre del producto |
N-(2,6-dichlorobenzoyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alanine |
|---|---|
Fórmula molecular |
C25H16Cl4N2O3 |
Peso molecular |
534.2 g/mol |
Nombre IUPAC |
2-[(2,6-dichlorobenzoyl)amino]-3-[2-(2,6-dichlorophenyl)quinolin-6-yl]propanoic acid |
InChI |
InChI=1S/C25H16Cl4N2O3/c26-15-3-1-4-16(27)22(15)20-10-8-14-11-13(7-9-19(14)30-20)12-21(25(33)34)31-24(32)23-17(28)5-2-6-18(23)29/h1-11,21H,12H2,(H,31,32)(H,33,34) |
Clave InChI |
DAFPGIVZPJVMTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C2=NC3=C(C=C2)C=C(C=C3)CC(C(=O)O)NC(=O)C4=C(C=CC=C4Cl)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{2-[1-Benzyl-2-(4-methoxymethoxy-piperidin-1-yl)-2-oxo-ethoxy]-hexanoylamino}-6-cyclohexyl-4-hydroxy-2-isopropyl-hexanoic acid (3-morpholin-4-yl-propyl)-amide](/img/structure/B1245404.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-3-hydroxy-N-sulfooxypent-4-enimidothioate](/img/structure/B1245407.png)
![N-(2-hydroxycyclopentyl)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1245409.png)



![11-[(2R,3R,4S,5S,6S)-6-carboxy-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-32-hydroxy-22,26-bis(hydroxymethyl)-32-(3-methoxy-3-oxopropyl)-2,6,10,13,14,17,18,39-octamethyl-34-oxo-27,33-dioxadecacyclo[20.19.0.02,19.05,18.06,15.09,14.023,39.026,38.028,36.031,35]hentetraconta-28(36),29,31(35)-triene-10-carboxylic acid](/img/structure/B1245415.png)




